Triclabendazole sulfone
Overview
Description
Triclabendazole sulfone is a metabolite of triclabendazole, a benzimidazole derivative widely used as an anthelmintic agent. Triclabendazole is primarily employed to treat infections caused by liver flukes, such as Fasciola hepatica and Fasciola gigantica. The sulfone metabolite is formed through the oxidation of triclabendazole and plays a significant role in the drug’s pharmacological activity.
Mechanism of Action
Target of Action
Triclabendazole sulfone, like its parent compound triclabendazole, primarily targets the helminths Fasciola hepatica and Fasciola gigantica . These parasites, also known as liver flukes, can infect humans following ingestion of larvae in contaminated water or food .
Mode of Action
This compound, along with its active metabolites, is absorbed by the outer body covering of both immature and mature worms . This absorption leads to a reduction in the resting membrane potential and inhibits tubulin function . Additionally, it disrupts protein and enzyme synthesis necessary for the survival of the parasites .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the inhibition of tubulin polymerization . This inhibition disrupts the formation of microtubules, which are crucial for the structure and function of cells . The drug also decreases the intracellular level of cyclic AMP, which increases resistance to stress .
Pharmacokinetics
This compound is one of the metabolites of triclabendazole, formed through oxidation . The half-life of this compound is approximately 11 hours . It has a high protein binding capacity, with 98.8% of the compound bound to proteins in human plasma . The majority of the compound is excreted in feces, with a small amount excreted in urine .
Result of Action
The result of this compound’s action is the effective treatment of fascioliasis caused by Fasciola hepatica or F. gigantica . By disrupting the resting membrane potential, inhibiting tubulin function, and blocking protein and enzyme synthesis, the drug effectively kills both immature and mature worms .
Action Environment
The action of this compound is influenced by the environment within the host organism. The drug is administered orally and is most effective when taken with food . The drug’s efficacy may also be influenced by the host’s liver function, as the drug is metabolized in the liver to its active sulfoxide and sulfone forms .
Biochemical Analysis
Biochemical Properties
Triclabendazole Sulfone, like its parent compound, plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, particularly those involved in the life cycle of the Fasciola hepatica and Fasciola gigantica helminths . The nature of these interactions is complex and involves changes in the resting membrane potential, inhibition of tubulin function, and disruption of protein and enzyme synthesis necessary for the survival of these parasites .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism . These effects are primarily observed in the cells of the parasites it targets .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is absorbed by the outer body covering of the immature and mature worms, causing a reduction in the resting membrane potential .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models .
Metabolic Pathways
This compound is involved in the metabolic pathways of the parasites it targets . It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is likely that it interacts with various transporters or binding proteins, which could affect its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of triclabendazole sulfone typically involves the oxidation of triclabendazole. This can be achieved using various oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile under controlled temperature conditions to ensure complete conversion to the sulfone derivative.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar oxidation process but on a larger scale. The reaction conditions are optimized for maximum yield and purity, often involving continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) to isolate the sulfone compound from other by-products.
Chemical Reactions Analysis
Types of Reactions: Triclabendazole sulfone undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can convert the sulfone to other higher oxidation state compounds.
Reduction: The sulfone can be reduced back to the sulfoxide or even to the parent triclabendazole under specific conditions.
Substitution: The sulfone group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alcohols under basic or acidic conditions.
Major Products Formed:
Oxidation: Higher oxidation state derivatives.
Reduction: Triclabendazole sulfoxide, triclabendazole.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Triclabendazole sulfone has several scientific research applications across various fields:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of triclabendazole and its metabolites in biological samples.
Biology: Studied for its role in the metabolic pathways of liver flukes and its impact on the parasite’s survival and reproduction.
Medicine: Investigated for its pharmacokinetics and pharmacodynamics in the treatment of fascioliasis and other parasitic infections.
Industry: Employed in the development of new anthelmintic formulations and as a quality control marker in the production of triclabendazole-based drugs.
Comparison with Similar Compounds
Albendazole: Another benzimidazole derivative used as an anthelmintic agent.
Mebendazole: A broad-spectrum anthelmintic from the benzimidazole family.
Fenbendazole: Used to treat parasitic infections in animals.
Comparison: Triclabendazole sulfone is unique among benzimidazole derivatives due to its specific activity against liver flukes. Unlike albendazole and mebendazole, which have a broader spectrum of activity against various nematodes and cestodes, triclabendazole and its sulfone metabolite are highly effective against both immature and mature stages of liver flukes. This specificity makes this compound a valuable tool in the treatment of fascioliasis.
Properties
IUPAC Name |
6-chloro-5-(2,3-dichlorophenoxy)-2-methylsulfonyl-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3N2O3S/c1-23(20,21)14-18-9-5-8(16)12(6-10(9)19-14)22-11-4-2-3-7(15)13(11)17/h2-6H,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEIHWBIRYIXBSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC2=CC(=C(C=C2N1)Cl)OC3=C(C(=CC=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60438406 | |
Record name | Triclabendazole sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60438406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106791-37-1 | |
Record name | Triclabendazole sulfone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106791371 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Triclabendazole sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60438406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRICLABENDAZOLE SULFONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7KM923JRE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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